1-(4-Bromo-2,6-difluorophenyl)ethanone

Description

The exact mass of the compound 1-(4-Bromo-2,6-difluorophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Bromo-2,6-difluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromo-2,6-difluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

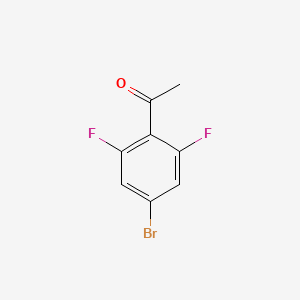

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-2,6-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDMLHCSUOCGMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736194 | |

| Record name | 1-(4-Bromo-2,6-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746630-34-2 | |

| Record name | 1-(4-Bromo-2,6-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromo-2,6-difluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Bromo-2,6-difluorophenyl)ethanone CAS number 746630-34-2

An In-depth Technical Guide to 1-(4-Bromo-2,6-difluorophenyl)ethanone (CAS No. 746630-34-2)

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromo-2,6-difluorophenyl)ethanone, a key halogenated aromatic ketone intermediate. With its unique substitution pattern, this compound serves as a versatile building block in medicinal chemistry and materials science. This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, a validated synthesis protocol, spectroscopic characterization, key chemical reactions, and critical safety and handling procedures. The insights herein are grounded in established chemical principles and supported by authoritative sources to facilitate its effective application in research and development.

Introduction and Strategic Importance

1-(4-Bromo-2,6-difluorophenyl)ethanone, CAS number 746630-34-2, is an organic compound featuring a phenyl ring substituted with a bromine atom, two fluorine atoms, and an acetyl group. The strategic placement of these functional groups imparts significant utility in synthetic chemistry. The two fluorine atoms ortho to the acetyl group create a sterically hindered and electron-deficient environment, influencing the ketone's reactivity. The bromine atom at the para position serves as a versatile synthetic handle, primarily for carbon-carbon bond formation through cross-coupling reactions.

The presence of fluorine is a highly sought-after feature in modern drug discovery, as it can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, this compound is of significant interest as an intermediate for creating novel pharmaceutical agents and advanced materials.[1][2][3]

Caption: Chemical Structure of 1-(4-Bromo-2,6-difluorophenyl)ethanone.

Physicochemical and Spectroscopic Profile

The compound's physical and chemical properties are critical for its handling, reaction setup, and purification.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 746630-34-2 | [1][4] |

| Molecular Formula | C₈H₅BrF₂O | [1][4] |

| Molecular Weight | 235.03 g/mol | [1] |

| IUPAC Name | 1-(4-bromo-2,6-difluorophenyl)ethan-1-one | |

| Physical Form | Clear, almost colorless to faint yellow liquid or solid | [1] |

| Purity | Typically ≥95-97% | [1] |

| Storage Temperature | Room Temperature; store in a tightly-closed container in a cool, dry, well-ventilated area. | [5] |

| InChI Key | TUDMLHCSUOCGMM-UHFFFAOYSA-N | |

Spectroscopic Characterization

While specific spectra require experimental acquisition, the expected spectroscopic data for structural verification are as follows:

-

¹H NMR: A singlet corresponding to the methyl protons (CH₃) would be expected around δ 2.6 ppm. The aromatic protons would appear as a doublet or multiplet in the δ 7.2-7.8 ppm region, showing coupling to the fluorine atoms.

-

¹³C NMR: The carbonyl carbon (C=O) would appear significantly downfield (δ > 190 ppm). Signals for the methyl carbon and multiple aromatic carbons (with C-F coupling) would also be present.

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms, showing coupling to the adjacent aromatic protons.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Synthesis and Manufacturing Protocol

A common and efficient method for the synthesis of aryl ketones is the Friedel-Crafts acylation. In this case, a plausible route involves the acylation of a silylated precursor, (4-bromo-2,6-difluorophenyl)trimethylsilane, which is commercially available.[3] The trimethylsilyl group facilitates the electrophilic substitution.

Caption: Synthesis via Friedel-Crafts Acylation.

Detailed Experimental Protocol

Objective: To synthesize 1-(4-Bromo-2,6-difluorophenyl)ethanone from (4-bromo-2,6-difluorophenyl)trimethylsilane.

Materials:

-

(4-bromo-2,6-difluorophenyl)trimethylsilane (1.0 eq)

-

Acetyl chloride (1.2 eq)

-

Anhydrous Aluminum chloride (AlCl₃) (1.3 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous DCM followed by anhydrous aluminum chloride. Cool the resulting slurry to 0°C in an ice bath.

-

Addition of Reagents: Slowly add acetyl chloride to the cooled slurry while stirring. After 15 minutes, add a solution of (4-bromo-2,6-difluorophenyl)trimethylsilane in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.

-

Causality: The pre-complexation of AlCl₃ with acetyl chloride forms the highly electrophilic acylium ion, which is necessary for the reaction to proceed. Slow addition controls the exothermic reaction.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Quenching: Cool the reaction mixture back to 0°C and cautiously quench by slowly adding it to a beaker of crushed ice and 1M HCl.

-

Causality: The acidic quench hydrolyzes the aluminum complexes and removes excess AlCl₃.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Causality: The bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure liquid product.

Chemical Reactivity and Applications in Drug Discovery

The utility of 1-(4-Bromo-2,6-difluorophenyl)ethanone stems from the distinct reactivity of its functional groups, making it a valuable scaffold for building molecular complexity.

-

Ketone Group: The acetyl group can undergo a wide range of transformations, including reduction to an alcohol, reductive amination to form amines, or α-halogenation to introduce another synthetic handle.

-

Bromo Group: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This allows for the straightforward introduction of aryl, alkyl, or alkynyl groups at the para-position.

-

Fluoro Groups: The electron-withdrawing nature of the fluorine atoms activates the aromatic ring for certain nucleophilic aromatic substitution (SₙAr) reactions, although the bromine is a more common reaction site.[1]

This compound serves as a crucial intermediate in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.[3]

Sources

- 1. CAS 746630-34-2: Ethanone, 1-(4-bromo-2,6-difluorophenyl)- [cymitquimica.com]

- 2. 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-one | 1147871-74-6 | Benchchem [benchchem.com]

- 3. lookchem.com [lookchem.com]

- 4. 746630-34-2 | MFCD22570410 | 1-(4-Bromo-2,6-difluorophenyl)ethanone [aaronchem.com]

- 5. aksci.com [aksci.com]

An In-depth Technical Guide to 1-(4-Bromo-2,6-difluorophenyl)ethanone: Physicochemical Properties and Synthetic Applications

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, synthesis, and applications of 1-(4-Bromo-2,6-difluorophenyl)ethanone (CAS No. 746630-34-2). As a key building block in modern medicinal chemistry, this fluorinated and brominated acetophenone derivative offers a unique combination of reactive sites, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and practical, field-proven insights into its handling and utilization.

Introduction and Strategic Importance

1-(4-Bromo-2,6-difluorophenyl)ethanone is a halogenated aromatic ketone that has garnered significant interest in the field of drug discovery. Its structure is characterized by a phenyl ring substituted with a bromine atom and two fluorine atoms, along with an acetyl group. This unique substitution pattern imparts specific electronic properties and multiple reactive handles, positioning it as a versatile synthetic intermediate.

The strategic incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance critical pharmacokinetic and pharmacodynamic properties. Fluorine can improve metabolic stability, increase lipophilicity, and modulate pKa, leading to better bioavailability and binding affinity.[1][2] The bromine atom serves as a convenient point for modification, most commonly through metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[3] Consequently, understanding the fundamental properties of this compound is crucial for its effective application in the synthesis of novel therapeutics.

Core Physicochemical and Spectroscopic Data

The intrinsic properties of 1-(4-Bromo-2,6-difluorophenyl)ethanone dictate its behavior in chemical reactions and its handling requirements. The following data has been compiled from reputable chemical suppliers and predictive databases.

Physicochemical Properties Summary

| Property | Value | Source(s) |

| CAS Number | 746630-34-2 | [4][5] |

| Molecular Formula | C₈H₅BrF₂O | [4][5] |

| Molecular Weight | 235.03 g/mol | [4][6] |

| Appearance | Clear, almost colorless to faint yellow liquid | [7] |

| Boiling Point | 246.1 ± 40.0 °C (Predicted) | [8] |

| Density | 1.614 ± 0.06 g/cm³ (Predicted) | [8] |

| Solubility | Soluble in common organic solvents | [7] |

| Storage | Sealed in a dry environment at room temperature | [4] |

Anticipated Spectroscopic Profile

While specific, experimentally-derived spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features. This is a critical skill for verifying the identity and purity of synthetic batches.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~2.6 ppm (s, 3H): A singlet corresponding to the three protons of the acetyl methyl group (CH₃).

-

δ ~7.2-7.4 ppm (m, 2H): A multiplet (likely a doublet of doublets or a triplet due to coupling with the two fluorine atoms) corresponding to the two aromatic protons. The fluorine atoms in the ortho positions will cause splitting of the aromatic proton signals.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~30 ppm: Signal for the methyl carbon (CH₃).

-

δ ~110-130 ppm: A series of signals for the aromatic carbons. The carbons bonded to fluorine will exhibit strong coupling (¹JCF), and the carbon bonded to bromine will also have a characteristic shift.

-

δ ~160 ppm (t): The two carbons bonded to fluorine (C2 and C6) are expected at this downfield shift, appearing as a triplet due to coupling.

-

δ ~190 ppm: Signal for the carbonyl carbon (C=O).

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

~1700 cm⁻¹ (strong): A strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone.

-

~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.

-

~1200-1000 cm⁻¹ (strong): Strong absorption bands corresponding to the C-F stretching vibrations.

-

~3000-3100 cm⁻¹: Aromatic C-H stretching.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would appear as a characteristic doublet due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio at m/z 234 and 236.

-

A prominent fragment would be the loss of the methyl group (M-15), resulting in a fragment ion [M-CH₃]⁺ at m/z 219 and 221.

-

Another expected fragmentation is the loss of the acetyl group (M-43), giving the [M-COCH₃]⁺ fragment at m/z 191 and 193.

-

Synthesis and Reactivity Insights

The synthesis of 1-(4-Bromo-2,6-difluorophenyl)ethanone typically involves a Friedel-Crafts acylation or a related reaction. The presence of the halogen substituents significantly influences the reactivity of the aromatic ring.

Representative Synthetic Pathway

A common laboratory-scale synthesis involves the acylation of a substituted benzene ring.[8]

Caption: Synthetic route for 1-(4-Bromo-2,6-difluorophenyl)ethanone.

Causality Behind Experimental Choices: The use of a strong Lewis acid like aluminum trichloride (AlCl₃) is essential to activate the acetyl chloride for electrophilic aromatic substitution. The reaction is initiated at a very low temperature (-80 °C) to control the reactivity and prevent side reactions, a common practice when dealing with activated or sensitive aromatic systems.

Chemical Reactivity

The electron-withdrawing nature of the two fluorine atoms and the bromine atom deactivates the phenyl ring towards further electrophilic substitution. However, the key reactive sites for synthetic transformations are:

-

The Bromine Atom: This is the primary site for introducing molecular diversity via cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination.

-

The Carbonyl Group: The ketone can undergo a wide range of reactions, including reduction to an alcohol, reductive amination, or conversion to an olefin via a Wittig reaction.

-

The α-Carbon: The protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then participate in aldol condensations or alkylation reactions.

Experimental Protocols and Methodologies

Adherence to standardized protocols is paramount for ensuring the accuracy and reproducibility of physicochemical data.

Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of liquid samples.

-

Sample Preparation: A small, inverted capillary tube (fusion tube) is placed inside a larger capillary tube containing a few drops of the liquid sample.

-

Apparatus Setup: The capillary assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil) or a digital melting point apparatus.

-

Heating: The bath is heated slowly, at a rate of approximately 1-2 °C per minute, as the expected boiling point is approached.[9]

-

Observation: As the liquid heats, air expands and escapes from the inner tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the inner capillary. The temperature is then allowed to drop, and the point at which the liquid re-enters the inner capillary is recorded as the boiling point.

Spectroscopic Analysis Workflow

The following workflow ensures high-quality data for structural elucidation and purity assessment.

Caption: A generalized workflow for spectroscopic analysis.

-

NMR Sample Preparation: For ¹H NMR, 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[10] For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[10] An internal standard like tetramethylsilane (TMS) can be added for accurate chemical shift referencing.

-

FT-IR Sample Preparation: As a liquid, the most straightforward method is to place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.[11]

-

Mass Spectrometry Sample Introduction: The sample is typically dissolved at a low concentration in a volatile organic solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

Safety and Handling

As with many halogenated organic compounds, proper safety precautions must be observed when handling 1-(4-Bromo-2,6-difluorophenyl)ethanone.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261 & P271: Avoid breathing fumes/vapors and use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, protective clothing, and eye/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage and Disposal:

-

Store in a well-ventilated place with the container tightly closed.

-

Disposal should be carried out in accordance with local, state, and federal regulations for hazardous waste.

-

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Ketones in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. Retrieved from [Link]

-

Aaron Chemicals LLC. (n.d.). 1-(4-Bromo-2,6-difluorophenyl)ethanone. Retrieved from [Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Retrieved from [Link]

-

PubChem. (n.d.). 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one. Retrieved from [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- | C11H13BrF2N2 | CID 67426737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 746630-34-2|1-(4-Bromo-2,6-difluorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 5. 746630-34-2 | MFCD22570410 | 1-(4-Bromo-2,6-difluorophenyl)ethanone [aaronchem.com]

- 6. 1-(5-Bromo-2,4-difluorophenyl)ethan-1-one | C8H5BrF2O | CID 20785359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mt.com [mt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. eng.uc.edu [eng.uc.edu]

The Strategic Importance of Halogenated Phenyl-ethanones in Drug Discovery

An In-Depth Technical Guide to 1-(4-Bromo-2,6-difluorophenyl)ethanone for Advanced Chemical Research

Executive Summary: 1-(4-Bromo-2,6-difluorophenyl)ethanone is a highly functionalized aromatic ketone that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique trifecta of reactive sites—an acetyl group, a bromine atom, and two fluorine atoms on a phenyl ring—makes it a versatile building block, particularly in the fields of medicinal chemistry and drug discovery. The strategic placement of these functional groups allows for a wide range of chemical transformations, enabling the construction of novel molecular scaffolds. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, its applications in drug development, and essential safety and handling procedures.

In modern medicinal chemistry, the incorporation of halogen atoms, particularly fluorine and bromine, into molecular scaffolds is a well-established strategy for optimizing drug-like properties. Fluorine atoms can enhance metabolic stability, increase binding affinity, and modulate pKa, while the bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.[1] The phenyl-ethanone backbone provides a robust and common starting point for the synthesis of a diverse array of heterocyclic and other complex structures relevant to pharmaceutical development.[2]

1-(4-Bromo-2,6-difluorophenyl)ethanone (CAS: 746630-34-2) embodies these principles, offering researchers a pre-functionalized scaffold to accelerate the discovery of new therapeutic agents. Its structure is of particular interest for developing kinase inhibitors and other targeted therapies where precise molecular interactions are paramount.[2]

Physicochemical Properties and Structural Analysis

The compound's utility is rooted in its specific chemical and physical characteristics. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(4-bromo-2,6-difluorophenyl)ethanone | [3] |

| CAS Number | 746630-34-2 | [4] |

| Molecular Formula | C₈H₅BrF₂O | [4] |

| Molecular Weight | 235.03 g/mol | [4] |

| Appearance | Clear, almost colorless to faint yellow liquid or solid | [4] |

| Boiling Point | 246.1 ± 40.0 °C (Predicted) | [4] |

| Density | 1.614 ± 0.06 g/cm³ (Predicted) | [4] |

| SMILES | CC(C1=C(F)C=C(Br)C=C1F)=O | [5] |

| InChI Key | TUDMLHCSUOCGMM-UHFFFAOYSA-N | [3] |

Structural Diagram

The molecule's structure features a central benzene ring substituted with a bromine atom at position 4 and two fluorine atoms at positions 2 and 6, ortho to the acetyl group. This substitution pattern is critical to its chemical reactivity.

Caption: Figure 1: Molecular structure of 1-(4-Bromo-2,6-difluorophenyl)ethanone.

Synthesis and Mechanistic Rationale

The synthesis of 1-(4-bromo-2,6-difluorophenyl)ethanone can be achieved via a Friedel-Crafts acylation reaction. The following protocol is adapted from established chemical literature.[4]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

(4-bromo-2,6-difluorophenyl)trimethylsilane

-

Acetyl chloride (AcCl)

-

Anhydrous aluminum trichloride (AlCl₃)

-

Dichloromethane (DCM)

-

Ether (Et₂O)

-

Aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve anhydrous aluminum trichloride (1.2 equivalents) in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add acetyl chloride (1.2 equivalents) to the AlCl₃ solution. Stir the reaction mixture at 0 °C for 1 hour. This step forms the acylium ion electrophile complex.

-

In a separate vessel, dissolve (4-bromo-2,6-difluorophenyl)trimethylsilane (1.0 equivalent) in dichloromethane.

-

Cool the primary reaction mixture to -80 °C using a dry ice/acetone bath.

-

Slowly add the solution from Step 4 to the reaction mixture from Step 3 at -80 °C.

-

Stir the final reaction mixture at -80 °C for 16 hours. The low temperature is crucial for controlling the reaction's exothermicity and preventing side reactions.

-

After 16 hours, quench the reaction by carefully adding aqueous ammonium chloride at 0 °C.

-

Extract the product with ether.

-

Combine the organic layers and dry with anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography (eluent: ethyl acetate/hexane = 1/10) to yield 1-(4-bromo-2,6-difluorophenyl)ethanone.[4]

Characterization: The structure of the final product should be confirmed by spectroscopic methods. The expected ¹H-NMR spectrum in CDCl₃ shows signals at approximately δ 7.16 (2H, multiplet) for the aromatic protons and δ 2.58 (3H, singlet) for the acetyl methyl protons.[4]

Synthesis Workflow and Rationale

The workflow illustrates the key stages of the synthesis, highlighting the formation of the reactive species and the final product.

Caption: Figure 2: Workflow for the synthesis of 1-(4-Bromo-2,6-difluorophenyl)ethanone.

Applications in Medicinal Chemistry and Drug Design

The true value of 1-(4-bromo-2,6-difluorophenyl)ethanone lies in its versatility as a scaffold. Each functional group offers a distinct avenue for chemical modification:

-

The Acetyl Group: This ketone functionality is a precursor for a vast number of chemical transformations. It can be reduced to an alcohol, converted into an oxime, or used as a handle to construct heterocyclic rings (e.g., pyrazoles, isoxazoles, pyrimidines), which are common motifs in biologically active molecules.

-

The Bromine Atom: The C-Br bond is an ideal site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination. This allows for the straightforward introduction of aryl, alkyl, or amino groups, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

-

The Difluoro Phenyl Ring: The two fluorine atoms positioned ortho to the acetyl group exert a strong electron-withdrawing effect, influencing the reactivity of both the ring and the ketone. In a drug development context, fluorine substitution is known to block metabolic oxidation at adjacent sites, thereby increasing the compound's half-life. It can also enhance binding affinity to target proteins through favorable electrostatic interactions.[1]

This combination of features makes the compound a valuable intermediate for synthesizing novel enzyme inhibitors, receptor modulators, and other potential therapeutic agents.[2][6]

Safety, Handling, and Storage Protocols

As with all halogenated organic compounds, proper safety precautions are essential when handling 1-(4-bromo-2,6-difluorophenyl)ethanone. While a specific safety data sheet (SDS) for this exact compound should always be consulted, the following guidelines are based on data for structurally similar chemicals.[7][8][9]

Hazard Identification:

-

Based on related compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] It may also be harmful if swallowed.

Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8]

-

Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[7]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

1-(4-Bromo-2,6-difluorophenyl)ethanone is a strategically designed chemical intermediate with significant potential for accelerating research and development, particularly in the pharmaceutical industry. Its combination of a reactive ketone, a versatile bromine handle, and bioisosteric fluorine atoms provides a powerful platform for the synthesis of novel, complex, and potentially therapeutic molecules. Understanding its properties, synthesis, and handling is key to unlocking its full potential in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 746630-34-2|1-(4-Bromo-2,6-difluorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 4. 1-(4-BroMo-2,6-difluoro-phenyl)-ethanone CAS#: 746630-34-2 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.fr [fishersci.fr]

- 8. tcichemicals.com [tcichemicals.com]

- 9. aksci.com [aksci.com]

Spectroscopic data for 1-(4-Bromo-2,6-difluorophenyl)ethanone

An In-depth Technical Guide to the Spectroscopic Data of 1-(4-Bromo-2,6-difluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromo-2,6-difluorophenyl)ethanone is a halogenated aromatic ketone with significant potential as a building block in medicinal chemistry and materials science. Its precise molecular structure, characterized by a difluorinated phenyl ring bearing both a bromine atom and an acetyl group, gives rise to a unique electronic and steric profile. Accurate structural confirmation and purity assessment are paramount for its application in synthesis and drug development, making a thorough understanding of its spectroscopic properties essential.

Molecular Structure and Atom Numbering

The structural framework and atom numbering scheme used throughout this guide are presented below. This consistent numbering is key to assigning specific signals to their corresponding atoms within the molecule.

Caption: Molecular structure and numbering of 1-(4-Bromo-2,6-difluorophenyl)ethanone.

Proton (¹H) NMR Spectroscopy Analysis

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 1-(4-Bromo-2,6-difluorophenyl)ethanone, the spectrum is expected to be relatively simple, showing two main signals corresponding to the aromatic protons and the acetyl methyl protons.

Experimental Data: Partial ¹H NMR data has been reported in the context of its synthesis.[1]

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -COCH₃ (H-8) | ~2.58 | Singlet (s) | 3H |

| Ar-H (H-3, H-5) | ~7.16 | Multiplet (m) | 2H |

Interpretation and Rationale:

-

Acetyl Protons (H-8): The three protons of the methyl group are chemically equivalent and have no adjacent protons to couple with, hence they appear as a sharp singlet at approximately 2.58 ppm. This downfield shift from a typical alkane is due to the deshielding effect of the adjacent carbonyl group.

-

Aromatic Protons (H-3, H-5): The molecule's symmetry makes the two aromatic protons chemically equivalent. Their signal appears as a multiplet around 7.16 ppm. The multiplicity is not a simple doublet as might be expected. Instead, each proton couples to the two neighboring fluorine atoms. The coupling to the ortho-fluorine (e.g., H-3 to F at C-2) and the meta-fluorine (H-3 to F at C-6) results in a more complex pattern, often appearing as a triplet or a doublet of doublets, which can be simplified to a multiplet in lower resolution spectra. The chemical environment of these protons is primarily dictated by the ortho-fluorine atoms, and data from the analogous 1-Bromo-2,6-difluorobenzene confirms this region for the aromatic signals.[5][6]

Caption: Key proton assignments for 1-(4-Bromo-2,6-difluorophenyl)ethanone.

Carbon-13 (¹³C) NMR Spectroscopy Analysis

¹³C NMR spectroscopy is crucial for mapping the carbon skeleton of a molecule. For this compound, the key diagnostic features are the carbonyl carbon signal and the distinct splitting patterns of the aromatic carbons due to C-F coupling. As no direct experimental spectrum is published, the following is a predictive analysis based on established chemical shift principles and data from analogous structures like 1-bromo-2,6-difluorobenzene.[5]

Predicted ¹³C NMR Data:

| Signal Assignment | Predicted Shift (δ) ppm | Predicted Multiplicity (due to C-F coupling) | Key Rationale & Notes |

| -C OCH₃ (C-8) | 28 - 32 | Singlet (s) | Typical range for an acetyl methyl carbon. |

| C -Br (C-4) | 115 - 120 | Triplet (t) | Upfield shift due to heavy atom effect of Br. Exhibits a small ³JCF coupling. |

| C -H (C-3, C-5) | 112 - 118 | Doublet of Doublets (dd) or Triplet (t) | Shielded by ortho-F. Shows significant ²JCF coupling (~15-25 Hz) and ⁴JCF coupling. |

| C -CO (C-1) | 125 - 135 | Triplet (t) | The ipso-carbon attached to the acetyl group. Exhibits ²JCF coupling to the two ortho-F atoms. |

| C -F (C-2, C-6) | 158 - 164 | Doublet of Doublets (dd) | Highly deshielded by attached F. Dominated by a very large ¹JCF coupling (~250-265 Hz) and smaller ²JCF coupling. |

| C =O (C-7) | 192 - 198 | Triplet (t) | Typical range for an aryl ketone. May show small ³JCF coupling to the ortho-F atoms. |

Interpretation and Rationale:

-

C-F Coupling: The most powerful diagnostic tool in this spectrum is the carbon-fluorine coupling. The carbons directly bonded to fluorine (C-2, C-6) will exhibit a very large one-bond coupling constant (¹JCF), splitting their signal into a doublet. Since they also couple to the other fluorine atom across two bonds, the signal will appear as a doublet of doublets. Other carbons in the ring will show smaller couplings over two, three, or four bonds, providing invaluable information for unambiguous signal assignment.

-

Substituent Effects: The electron-withdrawing fluorine atoms strongly deshield the carbons they are attached to (C-2, C-6), shifting them significantly downfield. The bromine atom at C-4 has a less pronounced effect on the chemical shift compared to fluorine. The acetyl group's carbonyl carbon is the most downfield signal, as expected.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of 1-(4-Bromo-2,6-difluorophenyl)ethanone will be dominated by absorptions from the carbonyl group, the carbon-fluorine bonds, and the aromatic ring. The analysis below is based on typical frequencies for these functional groups, referencing the spectrum of 1-(4-bromophenyl)ethanone where appropriate.[7][8]

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2950 - 2850 | Weak | Aliphatic C-H Stretch (-CH₃) |

| ~1705 - 1690 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600 - 1550 | Medium | Aromatic C=C Stretch |

| ~1300 - 1200 | Strong | C-F Stretch |

| ~600 - 500 | Weak | C-Br Stretch |

Interpretation and Rationale:

-

Carbonyl Stretch: The most prominent peak will be the strong, sharp absorption for the C=O stretch of the ketone, expected around 1700 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone.

-

Carbon-Fluorine Stretches: The presence of two C-F bonds will give rise to one or more very strong absorption bands in the fingerprint region, typically between 1200 and 1300 cm⁻¹. This is a highly characteristic feature for fluorinated aromatic compounds.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling determination of the molecular weight and structural features. The presence of a single bromine atom is the most defining feature of the mass spectrum.

Predicted Mass Spectrum Fragmentation:

| m/z Value | Relative Intensity | Proposed Fragment |

| 234 / 236 | High (1:1 ratio) | [M]⁺ and [M+2]⁺ Molecular Ion |

| 219 / 221 | Medium (1:1 ratio) | [M - CH₃]⁺ (Loss of a methyl radical) |

| 191 / 193 | Medium (1:1 ratio) | [M - COCH₃]⁺ (Loss of the acetyl group) |

| 43 | High | [CH₃CO]⁺ (Acylium ion) |

Interpretation and Rationale:

-

Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). Consequently, any fragment containing one bromine atom will appear as a pair of peaks ("doublet") separated by 2 m/z units, with a characteristic intensity ratio of approximately 1:1. The molecular ion peak for 1-(4-Bromo-2,6-difluorophenyl)ethanone will therefore be a doublet at m/z 234 (containing ⁷⁹Br) and m/z 236 (containing ⁸¹Br). This pattern is a definitive indicator of the presence of a single bromine atom.

-

Key Fragmentation Pathways: The most common fragmentation pathways for acetophenones are alpha-cleavage events.

-

Loss of the methyl group: Cleavage of the C-C bond between the carbonyl and the methyl group results in the formation of a stable acylium ion at m/z 219/221.

-

Formation of the acylium ion: Cleavage of the bond between the carbonyl carbon and the aromatic ring yields a characteristic base peak at m/z 43, corresponding to the [CH₃CO]⁺ fragment.

-

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocols

The following are standardized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized by the operator for the specific sample and equipment.

1. NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of 1-(4-Bromo-2,6-difluorophenyl)ethanone and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific solvent and probe.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse proton spectrum.

-

Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Use a 30-45 degree pulse angle with a relaxation delay (d1) of 1-2 seconds.

-

Collect 16-32 scans for good signal-to-noise.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220-240 ppm.

-

Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Collect a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has low natural abundance.

-

Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

2. IR Spectroscopy (FTIR-ATR)

-

Sample Preparation: No special preparation is needed for an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a high-quality spectrum.

-

The resulting spectrum should be automatically ratioed against the background and displayed in transmittance or absorbance.

-

3. Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Method:

-

Use a standard non-polar capillary column (e.g., DB-5ms).

-

Set the injector temperature to 250°C.

-

Program the oven temperature with an initial hold at 50°C for 1-2 minutes, followed by a ramp of 10-20°C/min up to 280-300°C.

-

Use helium as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry (MS) Method:

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Set the ion source temperature to ~230°C and the quadrupole temperature to ~150°C.

-

Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and key fragments.

-

Inject 1 µL of the sample solution and begin data acquisition. The mass spectrum will be recorded for the compound as it elutes from the GC column.

-

References

-

The Royal Society of Chemistry. Supporting Information for a publication. [Link]

-

SpectraBase. 1-Bromo-2,6-difluorobenzene. [Link]

-

The Royal Society of Chemistry. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link]

-

ResearchGate. Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). [Link]

-

NIST WebBook. Ethanone, 1-(4-bromophenyl)-. [Link]

-

NIST WebBook. Ethanone, 1-(4-bromophenyl)- Gas Phase IR Spectrum. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032630). [Link]

-

PubChem. 1-(4-Bromo-2,6-dimethylphenyl)ethanone. [Link]

-

PubChem. 1-Bromo-2,6-difluorobenzene. [Link]

-

The Royal Society of Chemistry. I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information. [Link]

-

SpectraBase. ethanone, 1-(4-bromophenyl)-2-[(1-propyl-1H-benzimidazol-2-yl)thio]- - Optional[1H NMR] - Spectrum. [Link]

-

NIST WebBook. Ethanone, 1-(4-bromophenyl)- Mass spectrum (electron ionization). [Link]

Sources

- 1. 1-(4-BroMo-2,6-difluoro-phenyl)-ethanone CAS#: 746630-34-2 [m.chemicalbook.com]

- 2. 746630-34-2|1-(4-Bromo-2,6-difluorophenyl)ethanone|BLD Pharm [bldpharm.com]

- 3. 746630-34-2 | MFCD22570410 | 1-(4-Bromo-2,6-difluorophenyl)ethanone [aaronchem.com]

- 4. 1-(4-Bromo-2,6-difluorophenyl)ethanone | 746630-34-2 [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1-Bromo-2,6-difluorobenzene | C6H3BrF2 | CID 123557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 8. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

1H NMR and 13C NMR spectrum of 1-(4-Bromo-2,6-difluorophenyl)ethanone

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Bromo-2,6-difluorophenyl)ethanone

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 1-(4-Bromo-2,6-difluorophenyl)ethanone (CAS 746630-34-2), a halogenated aromatic ketone of interest in synthetic chemistry and drug discovery.[1][2] By dissecting the theoretical underpinnings of chemical shifts and spin-spin coupling constants, this paper provides a predictive interpretation of the complex spectral features arising from the molecule's unique substitution pattern, particularly the influence of the two fluorine atoms. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for unequivocal structural elucidation and characterization.

Introduction: The Structural Challenge

1-(4-Bromo-2,6-difluorophenyl)ethanone is a multi-substituted benzene derivative featuring an acetyl group, a bromine atom, and two fluorine atoms. This specific arrangement presents a fascinating case for NMR analysis. The symmetry of the phenyl ring, combined with the presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F), results in spectra that are both information-rich and complex. A thorough understanding of NMR principles is crucial to correctly assign each signal and, therefore, confirm the compound's identity and purity. This guide explains the causality behind the expected spectral patterns, grounding the interpretation in foundational NMR theory and data from analogous structures.

Foundational Principles: Decoding the Spectra

The NMR spectrum of this molecule is governed by two primary parameters: chemical shift (δ) and spin-spin coupling (J).

-

Chemical Shift (δ): The position of a signal in the NMR spectrum is dictated by the local electronic environment of the nucleus. Electron-withdrawing groups, such as fluorine, bromine, and the carbonyl oxygen, decrease the electron density around nearby nuclei (a phenomenon known as deshielding), causing their signals to appear at a higher chemical shift (downfield).

-

Spin-Spin Coupling (J): The interaction between the magnetic moments of non-equivalent nuclei results in the splitting of NMR signals. The magnitude of this splitting, the coupling constant (J), is independent of the external magnetic field and is transmitted through the bonding framework. In this molecule, we anticipate not only proton-proton (H-H) and carbon-proton (C-H) couplings but also significant and structurally informative couplings involving fluorine (H-F, C-F).[3]

The workflow for acquiring and interpreting this data follows a systematic process.

Caption: Workflow for NMR-based structural elucidation.

Experimental Protocol: Ensuring Data Integrity

To obtain high-quality, reproducible NMR data, a standardized protocol is essential. The following methodology is recommended for the analysis of 1-(4-Bromo-2,6-difluorophenyl)ethanone.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the solid sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Temperature: 298 K (25 °C).

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans, depending on sample concentration.

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse-acquire experiment (e.g., zgpg30).

-

Temperature: 298 K (25 °C).

-

Spectral Width: A range of 0 to 220 ppm is standard for organic molecules.[4]

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 128 to 1024 scans, as ¹³C has a low natural abundance (~1.1%).

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show two distinct signals corresponding to the aromatic protons and the methyl protons.

Sources

Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 1-(4-Bromo-2,6-difluorophenyl)ethanone

Abstract

This in-depth technical guide provides a comprehensive analysis of the mass spectrometric fragmentation of 1-(4-Bromo-2,6-difluorophenyl)ethanone, a halogenated aromatic ketone of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize mass spectrometry for structural elucidation and reaction monitoring. We will explore the predictable yet complex fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the influence of the bromo and difluoro substituents on the fragmentation cascade. The guide includes detailed experimental protocols and visual representations of the fragmentation mechanisms to facilitate a deeper understanding.

Introduction: The Structural Significance of 1-(4-Bromo-2,6-difluorophenyl)ethanone

1-(4-Bromo-2,6-difluorophenyl)ethanone is a key building block in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, imparts specific physicochemical properties that are often sought in medicinal chemistry to enhance metabolic stability and binding affinity. The accurate characterization of this and related molecules is paramount, and mass spectrometry stands as a cornerstone technique for confirming its identity and purity. Understanding its fragmentation behavior is not merely an academic exercise; it is crucial for impurity profiling, metabolite identification, and quality control in synthetic processes.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a high-energy ionization technique that induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure.[1] The resulting mass spectrum is often complex but highly reproducible, making it invaluable for library matching and structural confirmation.

Predicted Fragmentation Pathways under EI

The fragmentation of 1-(4-Bromo-2,6-difluorophenyl)ethanone under EI is expected to be dominated by cleavages adjacent to the carbonyl group and within the aromatic ring, influenced by the halogen substituents. Aromatic ketones are known to undergo alpha-cleavage as a primary fragmentation route.[2][3][4]

The most prominent fragmentation pathways are anticipated to be:

-

α-Cleavage (Alpha-Cleavage): The primary and most favored fragmentation for ketones is the cleavage of the bond between the carbonyl carbon and the adjacent alkyl group.[2][4][5] In this case, the bond between the carbonyl carbon and the methyl group will break, leading to the loss of a methyl radical (•CH₃). This results in the formation of a highly stable 4-bromo-2,6-difluorobenzoyl cation. This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.

-

Formation of the Acylium Ion: The α-cleavage leads to the formation of the 4-bromo-2,6-difluorobenzoyl cation ([C₇H₂BrF₂O]⁺). Due to the presence of bromine, this ion will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2).[6][7]

-

Loss of Carbon Monoxide (CO): The newly formed acylium ion can undergo further fragmentation by losing a neutral carbon monoxide molecule. This results in the formation of the 4-bromo-2,6-difluorophenyl cation ([C₆H₂BrF₂]⁺).

-

Cleavage of the Aryl-Carbonyl Bond: A less favored fragmentation pathway involves the cleavage of the bond between the aromatic ring and the carbonyl group, leading to the formation of an acetyl cation ([CH₃CO]⁺) at m/z 43 and a 4-bromo-2,6-difluorophenyl radical.

-

Halogen-Related Fragmentations: Fragmentation involving the loss of bromine or fluorine atoms from the aromatic ring can also occur, though typically require higher energy.

Visualizing EI Fragmentation

Caption: Predicted EI fragmentation pathway of 1-(4-Bromo-2,6-difluorophenyl)ethanone.

Tabulated Summary of Expected EI Fragments

| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway | Expected Relative Abundance |

| 236/238 | [C₈H₅BrF₂O]⁺˙ | Molecular Ion (M⁺˙) | Moderate |

| 221/223 | [C₇H₂BrF₂O]⁺ | α-cleavage with loss of a methyl radical (•CH₃) | High (likely base peak) |

| 193/195 | [C₆H₂BrF₂]⁺ | Loss of CO from the benzoyl cation | Moderate |

| 43 | [CH₃CO]⁺ | Cleavage of the aryl-carbonyl bond | Moderate |

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Softer Approach for Structural Interrogation

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[1] To induce fragmentation and gain structural information, tandem mass spectrometry (MS/MS) is employed.[1] This involves isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

Predicted Fragmentation Pathways under ESI-MS/MS

The fragmentation of the protonated 1-(4-Bromo-2,6-difluorophenyl)ethanone ([C₈H₆BrF₂O]⁺) will proceed through different mechanisms compared to the radical cation formed in EI. The fragmentation of even-electron ions in ESI is often driven by charge migration and the elimination of neutral molecules.[8]

Expected fragmentation pathways include:

-

Loss of Water: If protonation occurs on the carbonyl oxygen, a common fragmentation pathway for protonated ketones is the loss of a neutral water molecule, particularly if a rearrangement is possible. However, for this specific molecule, other pathways are likely more dominant.

-

Loss of Acetylene: Fragmentation of the aromatic ring can lead to the loss of neutral molecules like acetylene (C₂H₂).

-

Protonated Benzoyl Ion Formation: Similar to EI, a key fragmentation would be the formation of the 4-bromo-2,6-difluorobenzoyl cation, but in this case, it would likely arise from the protonated molecule.

Visualizing ESI-MS/MS Fragmentation

Caption: Potential ESI-MS/MS fragmentation pathways for protonated 1-(4-Bromo-2,6-difluorophenyl)ethanone.

Tabulated Summary of Expected ESI-MS/MS Fragments

| Precursor Ion m/z (Predicted) | Product Ion m/z (Predicted) | Neutral Loss | Proposed Fragment Structure |

| 237/239 | 221/223 | CH₄ | 4-Bromo-2,6-difluorobenzoyl cation |

| 237/239 | 219/221 | H₂O | Dehydrated precursor ion |

| 237/239 | 193/195 | CH₄ + CO | 4-Bromo-2,6-difluorophenyl cation |

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of 1-(4-Bromo-2,6-difluorophenyl)ethanone in a suitable solvent such as methanol or acetonitrile.

-

Working Solution for EI-MS (via GC-MS): Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

-

Working Solution for ESI-MS (via LC-MS or direct infusion): Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) is suitable.

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (split or splitless, depending on concentration)

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometer (MS) Parameters (EI):

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

-

Liquid Chromatograph (LC) Parameters:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2-5 µL

-

-

Mass Spectrometer (MS) Parameters (ESI):

-

Ion Source: Electrospray Ionization (ESI), positive ion mode

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

MS/MS: Isolate the precursor ions (m/z 237 and 239) and perform collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

-

Conclusion

The mass spectrometric fragmentation of 1-(4-Bromo-2,6-difluorophenyl)ethanone is a predictable process governed by the fundamental principles of organic mass spectrometry. Under Electron Ionization, the fragmentation is dominated by α-cleavage, leading to the formation of a stable 4-bromo-2,6-difluorobenzoyl cation, which serves as a characteristic and abundant fragment. In Electrospray Ionization followed by tandem MS, the protonated molecule undergoes fragmentation through pathways involving the loss of small neutral molecules. By understanding these fragmentation patterns and employing robust analytical protocols, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the integrity and quality of their scientific endeavors.

References

- BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.

- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

- RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch.

- Unknown. (n.d.). Interpretation Mass spectral interpretation is not a trivial process.

- StudyRaid. (n.d.). Understand mass Spectrometry Fragmentation of Acetophenone.

- YouTube. (2015). Mass Spectrometry Fragmentation Part 1.

- Unknown. (n.d.). Mass Spectrometry: Fragmentation.

- NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

Sources

- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. app.studyraid.com [app.studyraid.com]

- 6. whitman.edu [whitman.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.rsc.org [pubs.rsc.org]

IUPAC name for CAS 746630-34-2

An In-Depth Technical Guide to 1-(4-bromo-2,6-difluorophenyl)ethan-1-one (CAS 746630-34-2): A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized building blocks is paramount to the efficient discovery and development of novel therapeutics. 1-(4-bromo-2,6-difluorophenyl)ethan-1-one, identified by CAS number 746630-34-2, has emerged as a valuable intermediate for the synthesis of a diverse range of biologically active molecules. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, coupled with a reactive ketone functional group, provides a versatile platform for constructing complex molecular architectures.

This technical guide provides an in-depth overview of 1-(4-bromo-2,6-difluorophenyl)ethan-1-one, with a focus on its application in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. For researchers, scientists, and drug development professionals, understanding the synthetic utility of this compound is key to unlocking its potential in creating next-generation medicines. The presence of fluorine in drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving overall pharmacokinetic and pharmacodynamic profiles.[1]

Chemical Properties of 1-(4-bromo-2,6-difluorophenyl)ethan-1-one

A clear understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. The key properties of 1-(4-bromo-2,6-difluorophenyl)ethan-1-one are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-(4-bromo-2,6-difluorophenyl)ethan-1-one |

| CAS Number | 746630-34-2 |

| Molecular Formula | C₈H₅BrF₂O |

| Molecular Weight | 235.03 g/mol |

| Appearance | Solid |

| Boiling Point | 246.1 ± 40.0 °C (Predicted) |

| Density | 1.614 ± 0.06 g/cm³ (Predicted) |

Synthetic Utility in the Development of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] Consequently, the development of small molecule kinase inhibitors has been a major focus of drug discovery efforts.[3][4][5] 1-(4-bromo-2,6-difluorophenyl)ethan-1-one serves as a key starting material for the synthesis of various kinase inhibitors, including those targeting Glycogen Synthase Kinase 3 (GSK-3) and Cyclin-Dependent Kinases (CDKs).[6][7][8][9][10]

The bromine atom on the phenyl ring is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] This allows for the facile attachment of various substituents to the core scaffold, enabling the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. The ketone functionality can be readily transformed into other functional groups, such as hydrazones, which have been shown to be effective pharmacophores in GSK-3 inhibitors.[8]

The difluorinated phenyl ring is a common motif in many kinase inhibitors. The fluorine atoms can form favorable interactions with the kinase active site and improve the metabolic stability of the molecule, leading to a longer duration of action in the body.

The following diagram illustrates the synthetic potential of 1-(4-bromo-2,6-difluorophenyl)ethan-1-one as a versatile building block for the synthesis of diverse heterocyclic compounds with potential kinase inhibitory activity.

Caption: Synthetic pathways from 1-(4-bromo-2,6-difluorophenyl)ethan-1-one.

Representative Experimental Protocol: Synthesis of a Pyrimidyl Hydrazone Derivative

The following is a representative, non-validated protocol for the synthesis of a pyrimidyl hydrazone derivative from 1-(4-bromo-2,6-difluorophenyl)ethan-1-one, illustrating a common synthetic transformation for this class of compounds. This protocol is intended for informational purposes and should be adapted and optimized by qualified researchers.

Objective: To synthesize a pyrimidyl hydrazone derivative as a potential GSK-3 inhibitor.

Materials:

-

1-(4-bromo-2,6-difluorophenyl)ethan-1-one

-

2-Hydrazinylpyrimidine

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Appropriate solvent system for TLC (e.g., ethyl acetate/hexane)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 1-(4-bromo-2,6-difluorophenyl)ethan-1-one (1.0 eq) and 2-hydrazinylpyrimidine (1.1 eq).

-

Solvent Addition: Add absolute ethanol (approximately 20 mL per gram of starting ketone) to the flask.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution upon cooling. If not, reduce the volume of the solvent using a rotary evaporator.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system to yield the desired pyrimidyl hydrazone.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS, and HRMS).

Potential Therapeutic Targets for Derivatives

The versatility of 1-(4-bromo-2,6-difluorophenyl)ethan-1-one as a synthetic intermediate allows for the creation of inhibitors targeting a range of kinases implicated in various diseases.

| Target Kinase Family | Therapeutic Area | Rationale |

| Glycogen Synthase Kinase 3 (GSK-3) | Neurodegenerative Diseases (e.g., Alzheimer's), Bipolar Disorder, Diabetes | GSK-3 is a key regulator of multiple cellular processes, and its inhibition has shown therapeutic potential in a variety of disease models.[6][8][11][12][13] |

| Cyclin-Dependent Kinases (CDKs) | Oncology | CDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[7][9][10] |

| Other Serine/Threonine and Tyrosine Kinases | Oncology, Inflammatory Diseases | The core scaffold can be elaborated to target other kinases involved in oncogenic signaling and inflammatory pathways.[4][5][14] |

Conclusion

1-(4-bromo-2,6-difluorophenyl)ethan-1-one is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its utility in the construction of kinase inhibitors, particularly those targeting GSK-3 and CDKs, makes it a compound of significant interest to the drug discovery and development community. The strategic incorporation of this intermediate allows for the efficient exploration of chemical space and the development of novel therapeutics with improved pharmacological properties. As the demand for targeted therapies continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase.

References

-

Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation. PubMed. [Link]

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

-

The Role of 1-Bromo-2,4-difluorobenzene in Modern Pharmaceutical Synthesis. Leading Chemical Supplier. [Link]

-

Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. PubMed. [Link]

-

Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. [Link]

-

Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. National Institutes of Health. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Center for Biotechnology Information. [Link]

-

Design and synthesis of novel cyclin-dependent kinase 4/6(CDK4/6) and histone deacetylase (HDAC) dual inhibitors: In vitro and in vivo anticancer activity. PubMed. [Link]

-

Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. PubMed. [Link]

-

Selective and novel cyclin-dependent kinases 4 inhibitor: synthesis and biological evaluation. ResearchGate. [Link]

-

Natural compound screening predicts novel GSK-3 isoform-specific inhibitors. bioRxiv. [Link]

-

CDK4/6 inhibitors: a brief overview and prospective research directions. National Center for Biotechnology Information. [Link]

-

Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3. National Institutes of Health. [Link]

-

A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism. PubMed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of novel cyclin-dependent kinase 4/6(CDK4/6) and histone deacetylase (HDAC) dual inhibitors: In vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Availability and Application of 1-(4-Bromo-2,6-difluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Chemistry

1-(4-Bromo-2,6-difluorophenyl)ethanone is a halogenated aromatic ketone that has emerged as a critical starting material and intermediate in synthetic organic chemistry. Its trifunctional nature—featuring a ketone, a bromine atom, and two fluorine atoms on a phenyl ring—makes it a highly versatile substrate for constructing complex molecular architectures. This compound is particularly valuable in medicinal chemistry and materials science, where the specific placement of its functional groups allows for targeted chemical modifications.[1][2]

The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[2] The electron-withdrawing difluoro substitution pattern influences the reactivity of the aromatic ring and can enhance the metabolic stability and pharmacokinetic profiles of derivative compounds, a common strategy in drug design.[2][3] The ketone group provides a reactive site for a wide range of classical carbonyl chemistry.

Key Physicochemical Properties:

-

Molecular Weight: 235.03 g/mol [5]

-

Appearance: Typically a liquid or solid

-

Purity: Commercially available in purities often greater than 95-98%[6]

Commercial Sourcing and Availability

1-(4-Bromo-2,6-difluorophenyl)ethanone is readily available from a variety of chemical suppliers, ranging from large global distributors to specialized niche manufacturers. It is typically offered in quantities suitable for laboratory research (grams) up to bulk and semi-bulk scales (kilograms) for process development and manufacturing.

When sourcing this compound, researchers should consider not only the price but also the purity, available analytical data (e.g., NMR, HPLC), and the supplier's ability to provide consistent quality and scale-up quantities if required. The following table summarizes a selection of commercial suppliers.

| Supplier | Typical Purity | Available Quantities | Notes |